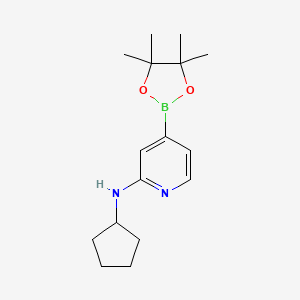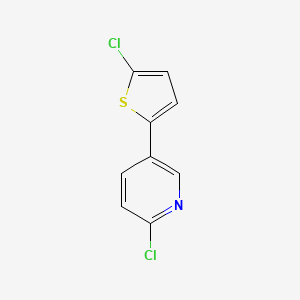![molecular formula C12H17NO4S B1422426 4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266524-95-1](/img/structure/B1422426.png)
4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid
Vue d'ensemble
Description
“4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the CAS Number: 1266524-95-1. Its molecular formula is C12H17NO4S and it has a molecular weight of 271.34 . The compound is also known by its IUPAC name, 4-(N-(m-tolyl)methylsulfonamido)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO4S/c1-10-5-3-6-11(9-10)13(18(2,16)17)8-4-7-12(14)15/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15) . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Applications De Recherche Scientifique
Chemical Synthesis and Molecular Properties
- 4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid is used as a pivotal intermediate in the synthesis of 5-substituted indolizidines. These compounds, containing alkyl substituents in various patterns, are derived from the remote dianion of 4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid (Kiddle, Green, & Thompson, 1995).
Biocatalysis and Drug Metabolism
- This compound has been involved in studies of biocatalysis for drug metabolism. An example is the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using a microbial-based surrogate biocatalytic system (Zmijewski et al., 2006).
Antimicrobial Activity
- Derivatives of 4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid, such as acylhydrazones, have been synthesized and evaluated for their antimicrobial activity. Certain compounds exhibited significant activity against gram-positive bacteria and methicillin-resistant Staphylococcus aureus (Tatar et al., 2016).
Chemical Synthesis of Heterocyclic Compounds
- The compound is also used in the synthesis of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones, which showed notable antimicrobial activity. This synthesis involved novel cyclization techniques and resulted in compounds with significant Minimum Inhibitory Concentration (MIC) values (Zareef, Iqbal, & Arfan, 2008).
Molecular Docking and Structural Studies
- It has been used in molecular docking and structural studies, where its derivatives were analyzed for potential biological activities. This includes investigations into the noncovalent interactions in molecules, which have implications for pharmacological research (Vanasundari et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-methyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-10-5-3-6-11(9-10)13(18(2,16)17)8-4-7-12(14)15/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVKTZNKEJUVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCC(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



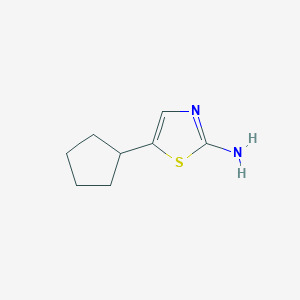
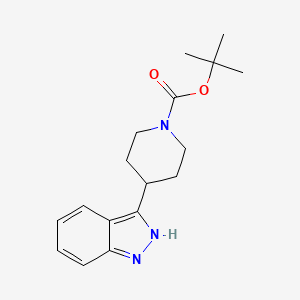
![{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1422347.png)
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1422348.png)
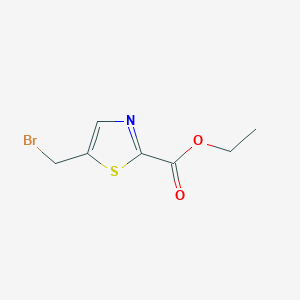
![2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B1422353.png)

![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate](/img/structure/B1422356.png)
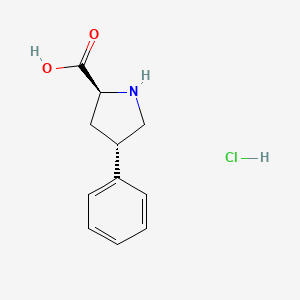
![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1422359.png)
